Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide
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Overview
Description
Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyridine ring, and a phenylalanine derivative, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Morpholine Derivative: The morpholine moiety is introduced through a Mannich reaction, followed by a Michael addition reaction under mild conditions.
Coupling with Pyridine and Phenylalanine: The morpholine derivative is then coupled with pyridine and phenylalanine derivatives using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of corrosion inhibitors and surface-active agents.
Mechanism of Action
The mechanism of action of Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and have been studied for their anti-tubercular activity.
Morpholine-containing compounds: These include various derivatives that have shown significant biological activities, such as antimicrobial and antioxidant properties.
Uniqueness
Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide stands out due to its unique combination of a morpholine ring, a pyridine ring, and a phenylalanine derivative. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N4O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-3-phenyl-1-(pyridin-4-ylamino)propan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c24-18(21-16-6-8-20-9-7-16)17(14-15-4-2-1-3-5-15)22-19(25)23-10-12-26-13-11-23/h1-9,17H,10-14H2,(H,22,25)(H,20,21,24)/t17-/m0/s1 |
InChI Key |
OUHLYBAURIIVLM-KRWDZBQOSA-N |
Isomeric SMILES |
C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |
Canonical SMILES |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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